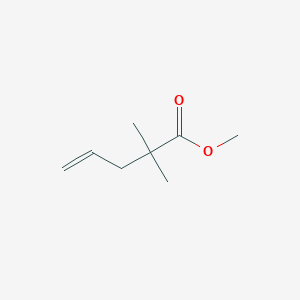

Methyl 2,2-dimethylpent-4-enoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-dimethylpent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-5-6-8(2,3)7(9)10-4/h5H,1,6H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCKDIDOYWCKQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC=C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472041 | |

| Record name | Methyl 2,2-dimethylpent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76352-72-2 | |

| Record name | Methyl 2,2-dimethylpent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2,2-dimethylpent-4-enoate

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for methyl 2,2-dimethylpent-4-enoate, a valuable building block in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed reaction pathways, experimental protocols, and quantitative data.

Introduction

This compound is a γ,δ-unsaturated ester with applications in the synthesis of complex molecules and natural products. Its structure, featuring a quaternary carbon center, makes it a useful model compound for studying steric effects in chemical reactions. The synthesis of this compound is primarily achieved through two effective routes: a Claisen rearrangement-based approach and a classical esterification of the corresponding carboxylic acid.

Synthesis Route 1: Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is a powerful method for the formation of γ,δ-unsaturated esters from allylic alcohols and orthoesters. In the context of this compound synthesis, this reaction utilizes 2-methyl-3-buten-2-ol and trimethyl orthoacetate.

Mechanism

The reaction proceeds through a[1][1]-sigmatropic rearrangement. The key steps are:

-

Formation of a ketene acetal: The allylic alcohol reacts with the orthoester under acidic catalysis to form a mixed orthoester, which then eliminates a molecule of alcohol to generate a reactive ketene acetal intermediate.

-

[1][1]-Sigmatropic rearrangement: The ketene acetal undergoes a concerted pericyclic rearrangement where a new carbon-carbon bond is formed between the allylic carbon and the ketene carbon, while the carbon-oxygen bond of the enol ether is cleaved. This rearrangement proceeds through a chair-like transition state.[2][3]

-

Product formation: The rearrangement directly yields the γ,δ-unsaturated ester, this compound.

Caption: Johnson-Claisen rearrangement for this compound synthesis.

Experimental Protocol

An improved, high-yield synthesis of methyl 3,3-dimethylpent-4-enoate, a constitutional isomer of the target molecule, has been reported and the principles can be adapted. A more direct, though less detailed, patented method for the target compound involves the reaction of 2-methyl-3-butene-2-ol with trimethyl orthoacetate.

General Procedure:

A mixture of 2-methyl-3-buten-2-ol and a slight excess of trimethyl orthoacetate is heated in the presence of a catalytic amount of a weak acid, such as propionic acid.[2] The reaction is typically carried out at elevated temperatures, and the progress can be monitored by techniques like gas chromatography. An improved process with a yield of up to 84% has been developed using orthophosphoric acid and sodium methoxide as catalysts at different stages, suggesting a two-step process might be optimal.[4]

| Parameter | Value | Reference |

| Reactants | 2-Methyl-3-buten-2-ol, Trimethyl orthoacetate | [5] |

| Catalyst | Propionic acid (general), Orthophosphoric acid/Sodium methoxide (improved) | [2][4] |

| Temperature | High temperatures (e.g., reflux) | [2] |

| Yield | Up to 84% (improved process) | [4] |

Synthesis Route 2: Fischer Esterification

This route involves the synthesis of the precursor, 2,2-dimethylpent-4-enoic acid, followed by its esterification with methanol.

Synthesis of 2,2-dimethylpent-4-enoic acid

The precursor acid can be synthesized via the hydrolysis of the ester obtained from the Johnson-Claisen rearrangement.

Fischer Esterification Mechanism

The esterification of 2,2-dimethylpent-4-enoic acid with methanol is a classic Fischer esterification, which proceeds under acidic conditions.[6]

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water: The protonated hydroxyl group leaves as a water molecule, and the tetrahedral intermediate collapses to regenerate the carbonyl group.

-

Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerates the acid catalyst.[7]

Caption: Fischer esterification for this compound synthesis.

Experimental Protocol

The esterification of pentanoic acid with methanol has been studied in detail, and these conditions can be applied to 2,2-dimethylpent-4-enoic acid.

General Procedure:

2,2-Dimethylpent-4-enoic acid is dissolved in an excess of methanol, which also serves as the solvent. A strong acid catalyst, such as sulfuric acid or a cation exchange resin (e.g., Amberlyst 15), is added to the mixture.[6][8] The reaction is typically heated to reflux to drive the equilibrium towards the product side. The progress of the reaction can be monitored by TLC or GC, and upon completion, the product is isolated and purified.

| Parameter | Value | Reference |

| Reactants | 2,2-Dimethylpent-4-enoic acid, Methanol | [6] |

| Catalyst | Sulfuric acid, Cation exchange resin (e.g., Amberlyst 15) | [6][8] |

| Solvent | Methanol (in excess) | [8] |

| Temperature | Reflux | [6] |

| Molar Ratio (Methanol:Acid) | 10:1 (for high conversion) | [8] |

| Catalyst Loading (Amberlyst 15) | 7% (g/L) | [8] |

| Conversion | >90% | [8] |

Summary of Synthetic Routes

Caption: Overview of the main synthesis routes to this compound.

Conclusion

The synthesis of this compound can be efficiently achieved through two primary pathways. The Johnson-Claisen rearrangement offers a direct route from commercially available starting materials, with the potential for high yields in a single step. The Fischer esterification provides a more classical approach, which is effective if the precursor carboxylic acid is readily available. The choice of method will depend on factors such as the availability of starting materials, desired scale, and specific experimental conditions preferred by the researcher. Both methods are robust and well-documented in the chemical literature, providing reliable access to this important synthetic intermediate.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 3. Claisen Rearrangement [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. name-reaction.com [name-reaction.com]

- 6. Buy this compound (EVT-3194134) | 76352-72-2 [evitachem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to Methyl 2,2-dimethylpent-4-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dimethylpent-4-enoate is an unsaturated ester with the molecular formula C₈H₁₄O₂.[1] It is a colorless to yellow liquid at room temperature.[1] This compound is of interest to researchers in organic synthesis and drug development due to its specific molecular architecture, featuring a quaternary carbon center adjacent to the ester functionality and a terminal double bond. These structural motifs provide a platform for stereoselective reactions and the introduction of diverse functional groups.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.2 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [1] |

| CAS Number | 76352-72-2 | [1] |

Synthesis

The most common method for the synthesis of this compound is the Fischer esterification of 2,2-dimethylpent-4-enoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[1]

Experimental Protocol: General Esterification

A detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general procedure for Fischer esterification is provided below. Researchers should optimize the reaction conditions for this specific substrate.

Materials:

-

2,2-dimethylpent-4-enoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-dimethylpent-4-enoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an appropriate organic solvent for extraction.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by fractional distillation under reduced pressure.

Spectroscopic Data

Experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Theoretical spectra can be predicted using computational software, but experimental verification is necessary for confirmation.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.

Logical Relationship of Physicochemical Characterization

This diagram outlines the logical relationship between the synthesis and the subsequent characterization of the final product.

References

Methyl 2,2-dimethylpent-4-enoate spectroscopic data (NMR, IR, Mass)

A comprehensive analysis of the spectroscopic data for Methyl 2,2-dimethylpent-4-enoate (C₈H₁₄O₂) is presented in this technical guide. The document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.75 | ddt | 1H | H-4 |

| 5.05 | m | 2H | H-5 |

| 3.65 | s | 3H | O-CH₃ |

| 2.25 | d | 2H | H-3 |

| 1.20 | s | 6H | C(CH₃)₂ |

Predicted data based on analogous compounds and chemical shift theory. The solvent is assumed to be CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 177.5 | C=O (ester) |

| 134.0 | C-4 |

| 117.5 | C-5 |

| 51.5 | O-CH₃ |

| 45.0 | C-3 |

| 41.0 | C-2 |

| 24.5 | C(CH₃)₂ |

Predicted data based on analogous compounds and chemical shift theory. The solvent is assumed to be CDCl₃.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | Medium | =C-H stretch |

| 2970, 2880 | Strong | C-H stretch (alkane) |

| 1735 | Strong | C=O stretch (ester) |

| 1640 | Medium | C=C stretch (alkene) |

| 1150 | Strong | C-O stretch (ester) |

Characteristic absorption bands predicted based on functional groups present in the molecule.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 142 | 10 | [M]⁺ (Molecular Ion) |

| 127 | 20 | [M - CH₃]⁺ |

| 111 | 5 | [M - OCH₃]⁺ |

| 83 | 100 | [M - COOCH₃]⁺ (Base Peak) |

| 55 | 40 | [C₄H₇]⁺ |

Predicted fragmentation pattern based on the structure of this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation:

-

Accurately weigh 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[1][2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1][3]

-

Ensure complete dissolution by gentle vortexing or sonication.[1]

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[2][3]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[1][3]

-

Cap the NMR tube securely.[1]

-

Wipe the exterior of the NMR tube with a lint-free tissue dampened with ethanol or acetone to remove any fingerprints or dust.[1][4]

NMR Spectrometer Operation:

-

Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.[1]

-

Shim the magnetic field to optimize its homogeneity and achieve high resolution.[1]

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[1]

-

Set the acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).[1]

-

Acquire the NMR spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Obtain two clean and dry salt plates (e.g., NaCl or KBr) from a desiccator.[5]

-

If necessary, clean the plates with a dry solvent like acetone and wipe with a lint-free tissue.[5]

-

Place one to two drops of liquid this compound onto the center of one salt plate.[6]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[5][6] This is known as preparing a "neat" sample.[5][6]

IR Spectrometer Operation:

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.[6]

-

Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.[7]

-

Acquire the IR spectrum of the sample.

-

Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to the desiccator.[5][6]

Mass Spectrometry (MS)

Sample Preparation (Liquid Chromatography-Mass Spectrometry - LC-MS):

-

Prepare a stock solution of this compound by dissolving a small amount in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[8]

-

Dilute the stock solution with the mobile phase to a final concentration in the range of 1-10 µg/mL.[8]

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the LC system.[8]

-

Transfer the filtered solution to an appropriate autosampler vial.

Mass Spectrometer Operation:

-

The sample is introduced into the mass spectrometer, often after separation by liquid chromatography (LC).[9]

-

Ionization of the sample molecules is typically achieved using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[9]

-

The resulting ions are guided into the mass analyzer.[10]

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[10]

-

A detector measures the abundance of each ion, generating a mass spectrum.[10]

Logical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. research.reading.ac.uk [research.reading.ac.uk]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. webassign.net [webassign.net]

- 7. ursinus.edu [ursinus.edu]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

Structural Elucidation of Methyl 2,2-dimethylpent-4-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Methyl 2,2-dimethylpent-4-enoate (C8H14O2; CAS No: 76352-72-2).[1] Due to the limited availability of published experimental spectra for this specific compound, this document leverages predicted spectroscopic data alongside established chemical principles to provide a robust framework for its characterization. The guide details the synthesis of the parent carboxylic acid and its subsequent esterification, outlines the expected outcomes from key analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and presents this information in a clear, structured format for easy reference.

Introduction

This compound is an unsaturated ester with potential applications as a building block in organic synthesis.[2] Its structure, featuring a quaternary carbon center adjacent to the ester carbonyl and a terminal double bond, makes it an interesting substrate for various chemical transformations.[2] Accurate structural confirmation is paramount for its use in research and development. This guide serves as a practical resource for the synthesis and structural verification of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 2,2-dimethyl-4-pentenoic acid.[2]

Synthesis of 2,2-Dimethyl-4-pentenoic Acid

A common method for the synthesis of 2,2-dimethyl-4-pentenoic acid involves the alkylation of a suitable enolate. A detailed experimental protocol is as follows:

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Isobutyric acid

-

Allyl bromide

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Hydrochloric acid (HCl), aqueous solution

-

Magnesium sulfate (MgSO4), anhydrous

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium solution via the dropping funnel while maintaining the temperature at -78 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes.

-

To this solution, add a solution of isobutyric acid in anhydrous THF dropwise, ensuring the temperature remains below -60 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add allyl bromide dropwise.

-

Let the reaction mixture warm to room temperature and stir overnight.

-

Quench the reaction by adding water. Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,2-dimethyl-4-pentenoic acid.

-

The crude product can be purified by vacuum distillation.

Esterification to this compound

The esterification of 2,2-dimethyl-4-pentenoic acid is a standard procedure.[2]

Materials:

-

2,2-Dimethyl-4-pentenoic acid

-

Methanol, anhydrous

-

Sulfuric acid (H2SO4), concentrated

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Diethyl ether

-

Magnesium sulfate (MgSO4), anhydrous

Procedure:

-

In a round-bottom flask, dissolve 2,2-dimethyl-4-pentenoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound.

¹H NMR Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | ddt | 1H | -CH=CH₂ |

| ~5.1 | d | 1H | -CH=CH ₂ (trans) |

| ~5.0 | d | 1H | -CH=CH ₂ (cis) |

| ~3.7 | s | 3H | -OCH₃ |

| ~2.3 | d | 2H | -CH ₂-CH=CH₂ |

| ~1.2 | s | 6H | -C(CH ₃)₂- |

¹³C NMR Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~177 | C=O |

| ~134 | -C H=CH₂ |

| ~118 | -CH=C H₂ |

| ~52 | -OC H₃ |

| ~45 | -C H₂-CH=CH₂ |

| ~42 | -C (CH₃)₂- |

| ~25 | -C(C H₃)₂- |

IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3080 | =C-H stretch |

| ~2960 | C-H stretch (sp³) |

| ~1735 | C=O stretch (ester) |

| ~1640 | C=C stretch |

| ~1150 | C-O stretch |

| ~915 | =C-H bend (out of plane) |

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 142 | Molecular ion [M]⁺ |

| 127 | Loss of methyl radical (•CH₃) |

| 111 | Loss of methoxy radical (•OCH₃) |

| 83 | McLafferty rearrangement (loss of propene) |

| 59 | Methoxycarbonyl cation [COOCH₃]⁺ |

| 41 | Allyl cation [C₃H₅]⁺ |

Visualizations

Logical Workflow for Structural Elucidation

Caption: Logical workflow for the synthesis and structural elucidation of this compound.

Predicted ¹H NMR Spectrum Visualization

Caption: Predicted ¹H NMR spectral assignments for this compound.

Conclusion

References

CAS number and IUPAC name for Methyl 2,2-dimethylpent-4-enoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2,2-dimethylpent-4-enoate, a versatile building block in organic synthesis. The document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its utility in the development of complex molecules.

Chemical Identity and Properties

This compound is an unsaturated ester characterized by a terminal double bond and a quaternary carbon at the α-position relative to the carbonyl group.[1] This structural feature imparts significant steric hindrance, influencing its reactivity and making it a subject of interest in stereoselective synthesis.[1]

IUPAC Name: this compound[1] CAS Number: 76352-72-2[1][2]

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and predicted spectroscopic properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.2 g/mol | [1] |

| Appearance | Colorless to yellow liquid | |

| Predicted ¹H NMR | δ ~ 5.8 (m, 1H), 5.0 (m, 2H), 3.6 (s, 3H), 2.2 (d, 2H), 1.2 (s, 6H) ppm | |

| Predicted ¹³C NMR | δ ~ 177, 134, 118, 51, 45, 42, 25 ppm |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound is the Fischer esterification of 2,2-dimethylpent-4-enoic acid with methanol, catalyzed by a strong acid such as sulfuric acid.[1] For large-scale production, continuous flow processes may be employed to enhance efficiency and yield.[1]

Experimental Protocol: Fischer Esterification

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

2,2-dimethylpent-4-enoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-dimethylpent-4-enoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dilute the residue with diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester by vacuum distillation to obtain pure this compound.

Chemical Reactivity and Applications in Drug Development

This compound serves as a valuable intermediate in organic synthesis due to its distinct functional groups: a terminal alkene and a sterically hindered ester.[1] The terminal alkene is susceptible to a variety of transformations such as hydroboration, epoxidation, and oxidation.[1] The quaternary carbon at the C2 position provides a significant steric shield, which can be exploited to control the stereochemical outcome of reactions at the carbonyl group.[1]

This compound is a key building block for the synthesis of complex natural products and biologically active molecules.[1] For instance, it has been utilized in the synthesis of Bacteriochlorins, which are analogs of chlorophyll, highlighting its role in accessing intricate molecular architectures relevant to drug discovery.[1] Furthermore, it has been employed in the synthesis of saccharide fatty acid esters, a class of compounds with potential biological activities.[1]

Logical Pathway in Synthesis

The strategic importance of this compound lies in its role as a molecular scaffold. The logical progression from simple precursors to this intermediate, and subsequently to complex, high-value molecules, is a cornerstone of its application in research and development. The dimethylated quaternary center, once installed, is carried through subsequent synthetic steps, ultimately becoming an integral part of the final molecular structure.

References

An In-depth Technical Guide to the Synthesis of Methyl 2,2-dimethylpent-4-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and synthetic methodologies for the preparation of Methyl 2,2-dimethylpent-4-enoate. This unsaturated ester is a valuable building block in organic synthesis, particularly in the construction of complex molecules and natural products. This document details the primary synthetic routes, complete with experimental protocols and quantitative data, to facilitate its application in research and development.

Introduction

This compound is a specialty chemical characterized by a quaternary carbon center adjacent to the ester functionality and a terminal double bond. This unique structural arrangement makes it a useful synthon for introducing gem-dimethyl groups and a reactive alkene handle for further chemical transformations. A common and direct method for its synthesis is the esterification of its corresponding carboxylic acid precursor, 2,2-dimethylpent-4-enoic acid.[1]

Primary Synthetic Pathway: Alkylation and Esterification

The most prevalent and well-documented synthesis of this compound involves a two-step process:

-

Alkylation of Isobutyric Acid: Synthesis of the key intermediate, 2,2-dimethylpent-4-enoic acid.

-

Fischer Esterification: Conversion of the carboxylic acid to the target methyl ester.

This pathway is advantageous due to the ready availability of the starting materials and the generally high yields achievable.

Key Starting Materials

The primary starting materials for this synthetic route are outlined in the table below.

| Starting Material | Formula | Molar Mass ( g/mol ) | Key Properties |

| Isobutyric Acid | C₄H₈O₂ | 88.11 | Colorless liquid, readily available. |

| Diisopropylamine | C₆H₁₅N | 101.19 | Colorless to yellowish liquid, used to prepare LDA. |

| n-Butyllithium | C₄H₉Li | 64.06 | Organolithium reagent, strong base. |

| Allyl Bromide | C₃H₅Br | 120.98 | Alkylating agent, lachrymator. |

| Methanol | CH₄O | 32.04 | Reagent and solvent for esterification. |

| Sulfuric Acid | H₂SO₄ | 98.08 | Acid catalyst for esterification. |

Experimental Protocols

This procedure involves the generation of lithium diisopropylamide (LDA) in situ, which acts as a strong base to deprotonate isobutyric acid, followed by alkylation with allyl bromide.

Protocol:

-

To a solution of diisopropylamine (1.10 equivalents) in anhydrous tetrahydrofuran (THF), add n-butyllithium (1.10 equivalents) dropwise at -78 °C under an inert atmosphere.

-

After the addition is complete, warm the freshly prepared LDA solution to 0 °C and then cool it back down to -78 °C.

-

Slowly add isobutyric acid (1.00 equivalent) to the LDA solution.

-

After stirring for a period, add allyl bromide (1.10 equivalents) to the reaction mixture.

-

Allow the reaction to proceed to completion, monitoring by a suitable technique (e.g., TLC or GC).

-

Upon completion, quench the reaction with water and perform an aqueous work-up. Acidify the aqueous layer and extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,2-dimethylpent-4-enoic acid.

This standard procedure utilizes an acid catalyst to promote the reaction between the carboxylic acid and an excess of methanol.[1][2]

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,2-dimethylpent-4-enoic acid (1.0 equivalent) in a large excess of methanol (which also serves as the solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).

-

Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as diethyl ether and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound.

-

If necessary, purify the product by fractional distillation under reduced pressure.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary based on reaction scale and specific conditions.

| Step | Reactant | Molar Ratio | Typical Yield |

| Alkylation | Isobutyric Acid | 1.00 | 70-85% |

| Diisopropylamine | 1.10 | ||

| n-Butyllithium | 1.10 | ||

| Allyl Bromide | 1.10 | ||

| Esterification | 2,2-dimethylpent-4-enoic acid | 1.00 | 80-95% |

| Methanol | Large Excess | ||

| Sulfuric Acid | Catalytic |

Alternative Synthetic Routes

While the alkylation and esterification sequence is the most common, other strategies can be employed for the synthesis of related structures, which may be adaptable for this compound. One such method is the Claisen rearrangement.

Claisen Rearrangement

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction. For the synthesis of the isomeric Methyl 3,3-dimethylpent-4-enoate, a known procedure involves the reaction of 3-methylbut-2-enol with trimethyl orthoacetate. A similar approach for this compound would likely involve a different set of starting materials to achieve the desired substitution pattern.

Visualized Synthetic Workflows

The following diagrams illustrate the logical flow of the primary synthetic pathway for this compound.

Caption: Synthesis of 2,2-dimethylpent-4-enoic acid.

Caption: Fischer Esterification to the final product.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the alkylation of isobutyric acid to form 2,2-dimethylpent-4-enoic acid, followed by a Fischer esterification with methanol. This technical guide provides the necessary details for researchers and professionals to successfully synthesize this valuable intermediate for their applications in organic and medicinal chemistry. The provided protocols are robust and can be adapted to various laboratory scales.

References

theoretical yield calculation for Methyl 2,2-dimethylpent-4-enoate

An In-depth Technical Guide to the Theoretical Yield Calculation for Methyl 2,2-dimethylpent-4-enoate

This guide provides a comprehensive overview of the synthesis of this compound, focusing on the theoretical yield calculation. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis Overview

The most common and straightforward method for synthesizing this compound is through the Fischer esterification of 2,2-dimethylpent-4-enoic acid with methanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is often performed under reflux conditions to drive the reaction to completion.[1] The balanced chemical equation for this reaction is:

C₇H₁₂O₂ (2,2-dimethylpent-4-enoic acid) + CH₃OH (Methanol) ⇌ C₈H₁₄O₂ (this compound) + H₂O (Water)

This esterification is a reversible reaction. To maximize the yield of the ester, an excess of one of the reactants, typically the less expensive one (in this case, methanol), is used to shift the equilibrium towards the products, in accordance with Le Châtelier's principle.

Quantitative Data for Theoretical Yield Calculation

The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants. The calculation is based on the stoichiometry of the balanced chemical equation and the molar masses of the reactants and products.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Example Mass (g) | Moles (mol) |

| 2,2-dimethylpent-4-enoic acid | C₇H₁₂O₂ | 128.17[2][3][4][5][6] | 25.0 | 0.195 |

| Methanol | CH₃OH | 32.04[7][8] | 31.25 | 0.975 |

| This compound | C₈H₁₄O₂ | 142.20[9][10] | - | - |

Detailed Experimental Protocol (Illustrative)

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

-

2,2-dimethylpent-4-enoic acid (25.0 g, 0.195 mol)

-

Methanol (100 mL, approximately 79.2 g, 2.47 mol)

-

Concentrated Sulfuric Acid (H₂SO₄) (2 mL)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 2,2-dimethylpent-4-enoic acid (25.0 g).

-

Addition of Reagents: Add methanol (100 mL) to the flask and swirl to dissolve the acid. Carefully add concentrated sulfuric acid (2 mL) dropwise while cooling the flask in an ice bath.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 50 mL of brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude product can be further purified by vacuum distillation to obtain pure this compound.

Theoretical Yield Calculation

Step 1: Determine the Limiting Reactant

From the balanced equation, the stoichiometric ratio between 2,2-dimethylpent-4-enoic acid and methanol is 1:1.

-

Moles of 2,2-dimethylpent-4-enoic acid = 25.0 g / 128.17 g/mol = 0.195 mol

-

In this illustrative protocol, methanol is used in large excess, making 2,2-dimethylpent-4-enoic acid the limiting reactant .

Step 2: Calculate the Theoretical Moles of Product

Since the reaction stoichiometry is 1:1, the moles of this compound produced will be equal to the moles of the limiting reactant.

-

Moles of this compound = 0.195 mol

Step 3: Calculate the Theoretical Yield in Grams

-

Theoretical Yield = Moles of product × Molar mass of product

-

Theoretical Yield = 0.195 mol × 142.20 g/mol = 27.73 g

Visualizations

Caption: Fischer Esterification of 2,2-dimethylpent-4-enoic acid.

Caption: Workflow for Calculating Theoretical Yield.

References

- 1. Buy this compound (EVT-3194134) | 76352-72-2 [evitachem.com]

- 2. 2,2-Dimethyl-4-pentenoic acid, 95% | Fisher Scientific [fishersci.ca]

- 3. 2,2-Dimethyl-4-pentenoic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,4-Dimethylpent-4-enoic acid | C7H12O2 | CID 12216735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,2-Dimethylpent-4-enoic acid | TargetMol [targetmol.com]

- 7. Methanol - Wikipedia [en.wikipedia.org]

- 8. brainly.com [brainly.com]

- 9. cymitquimica.com [cymitquimica.com]

- 10. 4,4-Dimethyl-pentenoic acid methyl ester | C8H14O2 | CID 5367816 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Historical Perspective on the Synthesis of Methyl 2,2-dimethylpent-4-enoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dimethylpent-4-enoate is a valuable building block in organic synthesis, finding application in the construction of complex molecules and natural products. Its preparation has been approached through various historical methods, primarily centered around the synthesis of its carboxylic acid precursor, 2,2-dimethylpent-4-enoic acid, followed by esterification. This technical guide provides a detailed overview of these historical synthetic routes, complete with experimental protocols and comparative data to inform modern synthetic strategies.

Core Synthetic Strategies: A Two-Stage Approach

The historical synthesis of this compound has predominantly followed a two-stage pathway:

-

Formation of 2,2-dimethylpent-4-enoic acid: This crucial step involves the creation of the α,α-disubstituted carboxylic acid backbone. A key historical method for this transformation is the alkylation of an enolate derived from isobutyric acid or its esters with an allyl halide.

-

Esterification: The subsequent conversion of the synthesized carboxylic acid to its methyl ester is typically achieved through acid-catalyzed esterification, a classic method known as the Fischer-Speier esterification.

Detailed Experimental Protocols

Stage 1: Synthesis of 2,2-dimethylpent-4-enoic Acid via Alkylation

Experimental Protocol: Allylation of Diethyl sec-butylmalonate (Adapted from US Patent 2,382,613)

-

Preparation of the Sodio Derivative: The sodio derivative of diethyl sec-butylmalonate is prepared by treating the ester (54.4 g) with one equivalent of alcohol-free sodium ethylate in diethyl carbonate (100 ml).

-

Allylation: To the resulting diethyl carbonate solution of the sodio derivative, allyl bromide (35 g) is added.

-

Reaction Conditions: The mixture is refluxed until it is no longer alkaline to phenolphthalein test paper. This typically requires about fifty hours.

-

Work-up: The reaction mixture is then cooled and stirred into an equal volume of cold water. The solution is neutralized or made faintly acidic to litmus with acetic acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layer and ether extracts are dried with anhydrous sodium sulfate.

-

Purification: The sodium sulfate is filtered off, and after stripping off the ether and diethyl carbonate, the residual ester is fractionated by distillation.

This general procedure illustrates the historical approach to introducing an allyl group to a malonate-type substrate, which is a foundational step for creating the carbon skeleton of 2,2-dimethylpent-4-enoic acid. The subsequent hydrolysis of the diethyl ester and decarboxylation would yield the desired carboxylic acid.

Stage 2: Esterification of 2,2-dimethylpent-4-enoic Acid

The Fischer-Speier esterification, first described in 1895, remains a fundamental method for the preparation of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[1] This method is well-suited for the esterification of 2,2-dimethylpent-4-enoic acid.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: 2,2-dimethylpent-4-enoic acid is dissolved in an excess of methanol.

-

Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is cautiously added to the solution.

-

Reaction Conditions: The reaction mixture is heated under reflux for a period of 1-10 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

-

Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is diluted with an organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by distillation.

Quantitative Data Summary

Historical literature often lacks the detailed quantitative data reporting standards of modern publications. However, based on analogous reactions and general principles of the described methods, the following table provides an estimated summary of expected outcomes.

| Method Stage | Reactants | Key Reagents | Typical Yield | Key Parameters |

| Acid Synthesis | Diethyl isobutyrate, Allyl bromide | Sodium ethoxide, Diethyl carbonate | 60-80% | Reflux temperature, extended reaction time |

| Esterification | 2,2-dimethylpent-4-enoic acid, Methanol | Sulfuric acid (catalytic) | 70-90% | Reflux temperature, use of excess methanol |

Logical Workflow of the Synthesis

The overall synthetic strategy can be visualized as a two-step sequential process.

Caption: A logical workflow for the two-stage synthesis of this compound.

Signaling Pathway of Fischer-Speier Esterification

The mechanism of the Fischer-Speier esterification involves a series of protonation and nucleophilic attack steps, which can be represented as a signaling pathway.

Caption: The reaction pathway of the acid-catalyzed Fischer-Speier esterification.

Conclusion

The historical methods for the preparation of this compound highlight fundamental principles of organic synthesis that remain relevant today. The two-step approach, involving the formation of the carboxylic acid precursor via alkylation followed by Fischer-Speier esterification, represents a robust and well-established route. Understanding these historical protocols provides a valuable foundation for the development of modern, optimized synthetic procedures for this important chemical intermediate.

References

An In-depth Technical Guide to the Molecular Geometry and Conformation of Methyl 2,2-dimethylpent-4-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated molecular geometry and conformational preferences of methyl 2,2-dimethylpent-4-enoate. In the absence of specific experimental data for this molecule, this guide synthesizes information from analogous chemical structures and theoretical principles to predict its structural characteristics. It details the fundamental concepts of ester conformation, the influence of its specific structural features—a quaternary carbon and a terminal double bond—and outlines the primary experimental and computational methodologies that would be employed for its precise structural determination. This document is intended to serve as a foundational resource for researchers interested in the stereochemical aspects of this and similar unsaturated esters.

Introduction

This compound is an unsaturated ester with a molecular formula of C₈H₁₄O₂. Its structure is characterized by a methyl ester group, a quaternary carbon at the α-position, and a terminal carbon-carbon double bond. These features give rise to interesting considerations regarding its three-dimensional structure, which can influence its reactivity, physical properties, and potential biological activity. Understanding the molecule's preferred conformations is crucial for applications in organic synthesis, materials science, and drug design.

This guide will delve into the theoretical underpinnings of the conformational landscape of this compound, present data from analogous compounds, and provide detailed experimental and computational workflows for its comprehensive structural analysis.

Theoretical Background: Conformation of Esters

The conformational preferences of esters are primarily dictated by the rotation around the C(O)-O single bond. Two planar conformations are generally considered: s-trans (or Z) and s-cis (or E).

-

s-trans (Z) Conformation: In this arrangement, the alkyl group attached to the oxygen and the carbonyl group are on opposite sides of the C-O single bond. This conformation is generally more stable for most esters due to a favorable overlap between the lone pair of the single-bonded oxygen and the π* orbital of the carbonyl group, leading to resonance stabilization. Steric hindrance between the substituents is also minimized in this conformation.

-

s-cis (E) Conformation: Here, the alkyl group and the carbonyl group are on the same side of the C-O bond. This conformation is generally less stable due to increased steric repulsion and less effective resonance stabilization.

For simple methyl esters, the energy difference between the s-trans and s-cis conformers can be significant, with the s-trans being more stable by several kcal/mol. The rotational barrier between these conformers is also substantial, typically in the range of 10-15 kcal/mol.

Predicted Molecular Geometry and Conformation of this compound

Based on the principles of ester conformation and analysis of structurally similar molecules, the following predictions can be made for this compound:

-

Ester Group Conformation: The methyl ester group is expected to strongly prefer the planar s-trans (Z) conformation.

-

Rotations around Single Bonds:

-

C(O)-C(CH₃)₂ Bond: Rotation around this bond will be influenced by the steric bulk of the two methyl groups.

-

C(CH₃)₂-CH₂ Bond: The presence of the gem-dimethyl group will likely lead to a staggered conformation to minimize steric interactions.

-

CH₂-CH=CH₂ Bond: Rotation around this bond will determine the orientation of the vinyl group relative to the rest of the molecule. The lowest energy conformers will likely have the double bond staggered with respect to the adjacent methylene group.

-

The overall shape of the molecule will be a result of the interplay of these rotational preferences, aiming to minimize steric strain and maximize electronic stabilization.

Data from Analogous Compounds

The following table summarizes typical bond lengths and angles for ester functional groups, which can be considered as approximate values for this compound.

| Parameter | Typical Value |

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length | ~1.34 Å |

| O-CH₃ Bond Length | ~1.44 Å |

| O=C-O Bond Angle | ~125° |

| C-O-CH₃ Bond Angle | ~115° |

Experimental Protocols for Structural Determination

To definitively determine the molecular geometry and conformational preferences of this compound, a combination of experimental techniques would be required.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions.[4]

Methodology:

-

Sample Introduction: A gaseous beam of this compound is introduced into a high-vacuum chamber.[5][6]

-

Electron Beam Interaction: A high-energy beam of electrons is scattered by the molecules in the gas jet.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector.[4]

-

Data Analysis: The radial distribution of the scattered electron intensity is analyzed to determine the internuclear distances and vibrational amplitudes. This information is then used to refine a molecular model and obtain precise bond lengths, bond angles, and dihedral angles.

References

- 1. Methyl Internal Rotation in Fruit Esters: Chain-Length Effect Observed in the Microwave Spectrum of Methyl Hexanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acyclic systems with unsaturated substituents [ch.ic.ac.uk]

- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. chemrxiv.org [chemrxiv.org]

Solubility Profile of Methyl 2,2-dimethylpent-4-enoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 2,2-dimethylpent-4-enoate (CAS No. 76352-72-2), an unsaturated ester utilized in organic synthesis and the production of fine chemicals.[1] This document compiles available solubility information, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of an ester like this compound is governed by its molecular structure. While the ester group introduces polarity, the hydrocarbon portion of the molecule is nonpolar. The principle of "like dissolves like" is paramount; polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. Esters can act as hydrogen bond acceptors, which allows for some solubility in protic solvents.[2][3] However, as the carbon chain length increases, the nonpolar character dominates, reducing solubility in polar solvents like water.[2][4] In contrast, esters are generally soluble in a wide range of organic solvents.

Quantitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. "Miscible" indicates that the substances will mix in all proportions to form a homogeneous solution.

| Solvent | Chemical Formula | Polarity | Expected Solubility |

| Ethanol | C₂H₅OH | Polar Protic | Miscible |

| Methanol | CH₃OH | Polar Protic | Miscible |

| Acetone | C₃H₆O | Polar Aprotic | Miscible |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Miscible |

| Diethyl Ether | (C₂H₅)₂O | Relatively Nonpolar | Miscible |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble |

| Toluene | C₇H₈ | Nonpolar | Soluble |

| Hexane | C₆H₁₄ | Nonpolar | Soluble |

| Water | H₂O | Polar Protic | Insoluble to Very Slightly Soluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a selected range of organic solvents at ambient temperature.

Materials:

-

This compound (purity ≥ 95%)

-

Selected organic solvents (analytical grade): Ethanol, Methanol, Acetone, Ethyl Acetate, Diethyl Ether, Dichloromethane, Toluene, Hexane

-

Glass vials with screw caps

-

Calibrated micropipettes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Preparation of Solvent Aliquots: Dispense a precise volume (e.g., 1.0 mL) of each organic solvent into separate, clearly labeled glass vials.

-

Initial Miscibility Test:

-

To each vial containing a solvent, add an equal volume (1.0 mL) of this compound.

-

Cap the vials securely and vortex for 30 seconds.

-

Visually inspect the mixture against a well-lit background. If the mixture is clear and forms a single phase, the two liquids are considered miscible.

-

-

Determination of Solubility Limit (for non-miscible systems):

-

If two distinct layers form, the liquids are immiscible. To determine the approximate solubility, begin with a fresh 1.0 mL aliquot of the solvent.

-

Add small, precise increments of this compound (e.g., 10 µL) to the solvent.

-

After each addition, cap the vial and vortex until the solute is fully dissolved or a persistent second phase is observed.

-

Continue the incremental additions until the solution becomes saturated, indicated by the first sign of persistent cloudiness or the formation of a separate layer that does not disappear upon further mixing.

-

Record the total volume of this compound added to reach the saturation point.

-

-

Data Recording and Analysis:

-

For miscible systems, report the solubility as "miscible."

-

For systems with limited solubility, calculate the approximate solubility in terms of volume/volume percentage (v/v%) or convert to a mass/volume concentration using the density of this compound.

-

Repeat each determination at least three times to ensure reproducibility.

-

Safety Precautions: All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. Consult the Safety Data Sheets (SDS) for this compound and all solvents used.

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of Methyl 2,2-dimethylpent-4-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step laboratory-scale protocol for the synthesis of Methyl 2,2-dimethylpent-4-enoate. The synthesis commences with the alkylation of isobutyric acid to form 2,2-dimethylpent-4-enoic acid, which is subsequently esterified via a Fischer esterification to yield the target compound. This protocol includes comprehensive experimental procedures, a summary of quantitative data, and characterization details to ensure reproducibility and assist in the production of this valuable intermediate for organic synthesis.

Introduction

This compound is a versatile building block in organic synthesis, utilized in the construction of more complex molecules. Its structure, featuring a quaternary carbon center adjacent to an ester functionality and a terminal double bond, makes it a useful precursor in various synthetic pathways. The following protocol outlines a reliable method for its preparation on a laboratory scale.

Overall Reaction Scheme

Application Notes and Protocols for the Ireland-Claisen Rearrangement of Methyl 2,2-dimethylpent-4-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ireland-Claisen rearrangement is a powerful and versatile[1][1]-sigmatropic rearrangement reaction used in organic synthesis to form carbon-carbon bonds with a high degree of stereocontrol.[2][3] This reaction transforms an allylic ester into a γ,δ-unsaturated carboxylic acid.[1] A key feature of the Ireland-Claisen rearrangement is the in situ formation of a silyl ketene acetal from the corresponding ester, which then undergoes the rearrangement under milder conditions than the traditional Claisen rearrangement.[1][4] The geometry of the intermediate silyl ketene acetal, which can often be controlled by the reaction conditions, dictates the stereochemical outcome of the reaction, making it a valuable tool in the synthesis of complex molecules and natural products.[2][5]

Methyl 2,2-dimethylpent-4-enoate serves as an excellent model substrate for demonstrating the utility of the Ireland-Claisen rearrangement in creating a quaternary carbon center. The gem-dimethyl substitution at the α-position of the ester is a common motif in various natural products and pharmaceutical agents. This document provides detailed application notes and experimental protocols for conducting the Ireland-Claisen rearrangement using this substrate.

Reaction Principle and Stereochemistry

The Ireland-Claisen rearrangement proceeds through a concerted, pericyclic mechanism involving a six-membered, chair-like transition state.[2][3] The stereochemical outcome of the reaction is highly dependent on the geometry of the intermediate silyl ketene acetal. The (E)- and (Z)-silyl ketene acetals lead to different diastereomeric products. The formation of these intermediates can be influenced by the choice of base and solvent. For instance, the use of a strong base like lithium diisopropylamide (LDA) in a non-polar solvent such as THF typically favors the formation of the (Z)-enolate, while the addition of a polar co-solvent like hexamethylphosphoramide (HMPA) can promote the formation of the (E)-enolate.[1]

Applications in Synthesis

The γ,δ-unsaturated carboxylic acid product obtained from the Ireland-Claisen rearrangement is a versatile synthetic intermediate. The double bond can be further functionalized through various reactions such as oxidation, reduction, or addition reactions. The carboxylic acid moiety can be converted into other functional groups like esters, amides, or alcohols. This versatility makes the Ireland-Claisen rearrangement a valuable strategic tool in the total synthesis of complex molecules where precise control of stereochemistry is crucial.[2]

Data Presentation

Due to the absence of specific experimental data for the Ireland-Claisen rearrangement of this compound in the reviewed literature, the following tables present representative data for analogous α,α-disubstituted allylic esters to illustrate the expected yields and diastereoselectivities under different reaction conditions.

Table 1: Representative Yields for the Ireland-Claisen Rearrangement of α,α-Dialkyl Allylic Esters

| Entry | Allylic Ester Substrate | Base | Silylating Agent | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Allyl 2,2-dimethylpropanoate | LDA | TMSCl | THF | 25-67 | 85 | (Ireland et al.) |

| 2 | Crotyl 2,2-dimethylpropanoate | LDA | TMSCl | THF | 25-67 | 91 | (Ireland et al.) |

| 3 | Allyl 2-methyl-2-phenylpropanoate | LDA | TMSCl | THF | 25-67 | 88 | (Ireland et al.) |

Note: This table provides data for structurally similar compounds to indicate the general efficiency of the Ireland-Claisen rearrangement for substrates with gem-disubstitution at the α-position.

Table 2: Representative Diastereoselectivity in the Ireland-Claisen Rearrangement

| Entry | Allylic Ester Substrate | Conditions | Diastereomeric Ratio (syn:anti) | Reference |

| 1 | Crotyl 2,2-dimethylpropanoate | LDA, TMSCl, THF | >95:5 | (Ireland et al.) |

| 2 | Cinnamyl 2,2-dimethylpropanoate | LDA, TMSCl, THF | >95:5 | (Ireland et al.) |

Note: This table highlights the high diastereoselectivity that can be achieved in the Ireland-Claisen rearrangement, which is a key feature of this reaction.

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of this compound and its subsequent Ireland-Claisen rearrangement.

Protocol 1: Synthesis of this compound

Materials:

-

2,2-Dimethylpent-4-enoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2,2-dimethylpent-4-enoic acid (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.

-

The product can be further purified by distillation if necessary.

Protocol 2: Ireland-Claisen Rearrangement of this compound

Materials:

-

This compound

-

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M aqueous solution)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Schlenk flask

-

Syringes

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).

-

Add a solution of this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 eq) via syringe over 10 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the resulting enolate solution at -78 °C for 30 minutes.

-

Add freshly distilled TMSCl (1.2 eq) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by adding 1 M hydrochloric acid at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude γ,δ-unsaturated carboxylic acid can be purified by flash column chromatography on silica gel.

Visualizations

Reaction Mechanism of the Ireland-Claisen Rearrangement

References

Application of Methyl 2,2-dimethylpent-4-enoate in Fragrance Synthesis: A Detailed Guide for Researchers

Abstract

Methyl 2,2-dimethylpent-4-enoate is a valuable synthetic intermediate in fragrance chemistry. While not typically used as a standalone fragrance ingredient, its unique structural features, particularly the gem-dimethyl group alpha to the ester and a terminal double bond, make it a versatile precursor for the synthesis of novel fragrance molecules. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion into fragrance raw materials with desirable olfactory properties. The content is intended for researchers, scientists, and professionals in the fields of fragrance chemistry and drug development.

Introduction: The Role of Branched Esters in Fragrance Chemistry

Unsaturated esters are a cornerstone of modern perfumery, often imparting fruity, green, and floral notes to fragrance compositions. The presence of alkyl branching, such as the gem-dimethyl group in this compound, can significantly influence the olfactory profile of a molecule. This substitution can enhance substantivity, modify the odor character, and introduce unique nuances. While the target molecule itself possesses a relatively weak odor, its true value lies in its potential to be transformed into more potent and complex fragrance ingredients.

Based on the olfactory characteristics of structurally similar compounds, such as ethyl 2,4-dimethyl-2-pentenoate which exhibits a floral-chamomile and fruity-herbaceous character, it is anticipated that derivatives of this compound will fall within the green, fruity, and herbaceous fragrance families.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is through the Johnson-Claisen rearrangement. This[1][1]-sigmatropic rearrangement offers a high degree of control and predictability in forming the carbon-carbon bond necessary for the desired structure.

Synthesis Pathway: Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester in the presence of a weak acid catalyst to produce a γ,δ-unsaturated ester.[1][2][3] In this case, 2-methyl-3-buten-2-ol reacts with trimethyl orthoacetate.

Figure 1: Synthesis of this compound via Johnson-Claisen Rearrangement.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Methyl-3-buten-2-ol

-

Trimethyl orthoacetate

-

Propanoic acid (catalytic amount)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add 2-methyl-3-buten-2-ol (1.0 eq), trimethyl orthoacetate (1.5 eq), and a catalytic amount of propanoic acid (0.05 eq) in toluene.

-

Heat the reaction mixture to reflux and collect the methanol byproduct in the Dean-Stark trap.

-

Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 10-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under vacuum to yield this compound as a colorless liquid.

Table 1: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| CAS Number | 76352-72-2 |

| Appearance | Colorless to pale yellow liquid |

| Purity (typical) | >95% |

Application in Fragrance Synthesis: A Precursor to Valuable Ingredients

This compound serves as a key intermediate for the synthesis of fragrance alcohols and aldehydes, which often possess more desirable and potent olfactory properties.

Synthesis of 2,2-Dimethylpent-4-en-1-ol: A Green, Floral Alcohol

The reduction of the ester functionality in this compound provides access to the corresponding primary alcohol, 2,2-dimethylpent-4-en-1-ol. This alcohol is anticipated to have a green, floral, and slightly woody character, making it a potentially valuable component in various fragrance compositions.

Figure 2: Reduction of this compound to 2,2-Dimethylpent-4-en-1-ol.

Experimental Protocol: Synthesis of 2,2-Dimethylpent-4-en-1-ol

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Saturated aqueous solution of sodium sulfate

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.1 eq) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude alcohol by vacuum distillation to obtain 2,2-dimethylpent-4-en-1-ol.

Synthesis of 2,2-Dimethylpent-4-enal: A Powerful Green, Aldehydic Note

The corresponding aldehyde, 2,2-dimethylpent-4-enal, can be synthesized from the alcohol obtained in the previous step. Aldehydes of this type are often characterized by powerful, diffusive, and green-citrusy notes, making them highly impactful in fragrance formulations even at low concentrations.

Figure 3: Oxidation of 2,2-Dimethylpent-4-en-1-ol to 2,2-Dimethylpent-4-enal.

Experimental Protocol: Synthesis of 2,2-Dimethylpent-4-enal

Materials:

-

2,2-Dimethylpent-4-en-1-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Anhydrous diethyl ether

Procedure:

-

To a round-bottom flask, add a suspension of PCC (1.5 eq) in anhydrous DCM.

-

To this suspension, add a solution of 2,2-dimethylpent-4-en-1-ol (1.0 eq) in anhydrous DCM in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or GC.

-

Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad thoroughly with diethyl ether.

-

Combine the organic filtrates and carefully remove the solvent by distillation at atmospheric pressure (to avoid polymerization of the aldehyde).

-

The crude aldehyde can be further purified by careful vacuum distillation if necessary.

Table 2: Properties of Fragrance Derivatives

| Compound | Molecular Formula | Molecular Weight | Predicted Olfactory Profile |

| 2,2-Dimethylpent-4-en-1-ol | C₇H₁₄O | 114.19 g/mol | Green, floral, slightly woody |

| 2,2-Dimethylpent-4-enal | C₇H₁₂O | 112.17 g/mol | Powerful, green, aldehydic, citrus |

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate. Through straightforward and well-established chemical transformations, it can be converted into valuable fragrance ingredients, namely the corresponding alcohol and aldehyde. These derivatives hold significant promise for introducing novel green, floral, and aldehydic notes to a wide range of fragrance applications. The protocols outlined in this document provide a solid foundation for the synthesis and exploration of these and other novel fragrance molecules derived from this compound. Further sensory evaluation of the synthesized derivatives is recommended to fully characterize their olfactory properties and potential applications in perfumery.

References

Application Notes and Protocols: Methyl 2,2-dimethylpent-4-enoate as a Chiral Building Block in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals